![molecular formula C15H23NO B1207559 Meptazinol CAS No. 54340-58-8](/img/structure/B1207559.png)
Meptazinol
Overview
Description
Meptazinol is a compound synthesized from 1,3-cyclohexanedione and N-methylcaprolactam through a series of chemical reactions including methylation, docking, dehydrogenation aromatization, ethylation, and lithium aluminium hydride reduction. The overall yield of these processes is approximately 30%, indicating a complex synthesis pathway for this compound (Wang Jin-mi, 2015). Another study also confirmed the synthesis of Meptazinol through a similar pathway, achieving an overall yield of 39.2% under optimum conditions (Yang Xue-fu, 2010).
Synthesis Analysis
The synthesis of Meptazinol involves a complex process that includes etherification, condensation, oxidative dehydrogenation, ethylation, and reduction. This process emphasizes the compound's intricate nature and the precision required in its synthesis to achieve the desired pharmacological effects. The first enantioselective synthesis of (S)-meptazinol from commercially available ethyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate highlights the advancements in the synthesis technique, providing a foundation for the development of drugs based on Meptazinol's structure (Tobias Babl, O. Reiser, 2022).
Molecular Structure Analysis
Detailed investigations into the conformations of Meptazinol, particularly its hydrochloride form in solution, have been conducted through nuclear magnetic resonance (NMR) and molecular dynamic simulations. These studies reveal the presence of different and naturally stable conformers, which are crucial for understanding the drug's interaction with biological targets. The pharmacophoric conformer of Meptazinol might originate from a conformer with less favorable energy, rather than the one with the lowest energy, indicating the complexity of its action mechanism (Wei Li et al., 2013).
Chemical Reactions and Properties
Meptazinol's interaction with opioid receptors, particularly its selectivity for mu-1 sites, reflects its unique chemical properties. It demonstrates partial agonist behavior, differing significantly from classical opiates or mixed antagonists. This selectivity is consistent with its analgesic activity and its supraspinal mechanism of action, indicating a unique profile among opioids (G. Pasternak, B. Adler, J. Rodriguez, 1985).
Physical Properties Analysis
Meptazinol's physical properties, such as solubility and stability, are essential for its pharmacokinetic profile, which includes rapid absorption and metabolism leading to its action as an analgesic. The drug is predominantly eliminated in a conjugated form through urinary excretion, indicating its physical characteristics conducive to effective pharmacological activity (M. Rosseel, M. Bogaert, Frans Belpaire, 1975).
Chemical Properties Analysis
The chemical properties of Meptazinol, including its action as a partial agonist at opioid receptors and its interaction with various biological pathways, underscore its therapeutic potential. Its ability to stabilize lysosomal membranes, enhance noradrenaline release, and act as an opiate antagonist contributes to its pharmacological effects, further highlighting the importance of understanding its chemical properties (P. Paciorek, M. H. Todd, M. Wyllie, 1983).
Scientific Research Applications
Analgesic Properties and Mechanisms
Meptazinol is primarily recognized for its analgesic properties. Studies have shown that it is effective in treating mild to moderate pain, including postoperative pain, obstetrical pain, and renal colic pain (Maskell et al., 2012). Further research has investigated the mechanisms behind its analgesic effects. One study explored the structural comparisons of meptazinol with opioid analgesics, suggesting that it may have a different mechanism of action compared to known analgesics (Li et al., 2005). Another research highlighted its effect on carrageenan-induced thermal hyperalgesia in rats, indicating involvement of the mu opioid receptor rather than the muscarinic acetylcholine receptor in its anti-hyperalgesic action in the spinal cord (Zhang et al., 2004).
Pharmacokinetics and Administration Methods
The pharmacokinetics of meptazinol have been extensively studied. One study evaluated the pharmacokinetic behavior of hydrochloride meptazinol in plasma, cerebrospinal fluid (CSF), and cerebral cortex following intranasal administration in rats, demonstrating rapid and complete absorption and a prolonged duration of concentration in CSF and cortex (Shi et al., 2005). Another research compared the systemic absorption and uptake in CSF after intranasal and oral administration in rats, finding that intranasal administration led to quicker absorption and improved bioavailability (Shi et al., 2005).
Molecular and Structural Investigations
Molecular and structural investigations of meptazinol have provided insights into its properties and potential applications. Theoretical and nuclear magnetic resonance (NMR) studies on the conformations of meptazinol hydrochloride in solution have been conducted, which assist in understanding the formation mechanism of its biological conformation observed in acetylcholinesterase complexes (Li et al., 2013). Additionally, research on the synthesis and preparation process of meptazinol hydrochloride provides essential information for its production and pharmaceutical applications (Xue-fu, 2010); (Jin-mi, 2015).
Potential in Treating Neurological Conditions
Meptazinol has shown potential in treating neurological conditions, such as Alzheimer's disease. A study on bis-(-)-nor-meptazinols as cholinesterase inhibitors demonstrated their high inhibitory potency on amyloid-beta aggregation, suggesting their potential as disease-modifying agents for Alzheimer's disease treatment (Xie et al., 2008).
Safety And Hazards
The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .
Future Directions
properties
IUPAC Name |
3-(3-ethyl-1-methylazepan-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLICHNCFTLFZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59263-76-2 (hydrochloride) | |
Record name | Meptazinol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048543 | |
Record name | Meptazinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Meptazinol | |
CAS RN |
54340-58-8 | |
Record name | Meptazinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meptazinol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meptazinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Meptazinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Meptazinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPTAZINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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